Sourcing the correct isomer for Mesalazine Impurity M testing often fails due to substitution with inactive 2,4-isomer. Our 2-Chloro-5-nitrobenzoic acid solves this: • Strictly matches pharmacopeial retention times for HPLC system suitability • Provides para-nitro activated chlorine for microwave-assisted SNAr amination • Dual carboxyl and chlorine handles for LSD1/cathepsin L inhibitor synthesis. Batch-certified ≥98% purity, rapid global delivery.
2-Chloro-5-nitrobenzoic acid is a highly functionalized aromatic building block characterized by a carboxylic acid group, an ortho-chlorine atom, and a meta-nitro group. In industrial and laboratory procurement, it is primarily sourced as a critical intermediate for pharmaceutical synthesis (including anti-diarrheal agents and cathepsin L inhibitors) and agrochemical manufacturing, particularly for the herbicide butafenacil. The compound features a melting point of 164–168 °C, a highly acidic pKa of 2.17, and an aqueous solubility of approximately 3.6 g/L. Its unique 1,2,5-substitution pattern provides dual reactive handles—an easily derivatized carboxyl group and a highly activated chlorine atom—making it an indispensable precursor that cannot be substituted by simpler benzoic acid derivatives .
Attempting to substitute 2-chloro-5-nitrobenzoic acid with close isomers, such as 2-chloro-4-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid, results in fundamental failures in both chemical reactivity and downstream application compliance. Chemically, the specific para-relationship between the nitro group and the chlorine atom in the 2,5-isomer highly activates the halogen for nucleophilic aromatic substitution (SNAr), a reactivity profile absent in the meta-substituted 2,4-isomer. Furthermore, in pharmaceutical quality control, regulatory methods strictly mandate the use of the 2,5-isomer as Mesalazine Impurity M for system suitability testing; utilizing any other isomer will cause retention time mismatches, leading to immediate compliance failures in HPLC assays .
The spatial arrangement of functional groups in 2-chloro-5-nitrobenzoic acid places the strongly electron-withdrawing nitro group para to the chlorine atom. This specific topology highly activates the chlorine toward nucleophilic attack, enabling rapid, high-yield displacement by aliphatic or aromatic amines to form 5-nitroanthranilic acid derivatives. In contrast, substituting with 2-chloro-4-nitrobenzoic acid places the nitro group meta to the chlorine, which provides only inductive withdrawal without resonance stabilization of the intermediate Meisenheimer complex, drastically reducing SNAr reaction rates and yields .
| Evidence Dimension | SNAr Activation and Halogen Displacement |
| Target Compound Data | Para-nitro relationship enables rapid SNAr (e.g., >95% yield in amination at 100°C). |
| Comparator Or Baseline | 2-Chloro-4-nitrobenzoic acid (Meta-nitro relationship severely restricts SNAr reactivity). |
| Quantified Difference | Target provides resonance-stabilized halogen activation; comparator resists nucleophilic displacement. |
| Conditions | Alkaline nucleophilic substitution (e.g., microwave-assisted amination). |
Buyers synthesizing anthranilic acid derivatives must procure the 2,5-isomer to ensure the halogen can be economically displaced without requiring extreme temperatures or specialized catalysts.
Driven by the combined electron-withdrawing effects of the ortho-chloro and meta-nitro groups relative to the carboxylate, 2-chloro-5-nitrobenzoic acid exhibits a highly acidic pKa of 2.17 at 25°C. This makes it over an order of magnitude more acidic than baseline comparators such as 3-nitrobenzoic acid (pKa 3.46) or unsubstituted benzoic acid (pKa 4.20). This elevated acidity ensures complete ionization at mildly basic or physiological pH, which is critical for rapid salt formation, predictable aqueous solubility during workups, and efficient activation during esterification processes .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa = 2.17 |
| Comparator Or Baseline | 3-Nitrobenzoic acid (pKa = 3.46) |
| Quantified Difference | Target is significantly more acidic (ΔpKa = 1.29), ensuring complete deprotonation at lower pH thresholds. |
| Conditions | Aqueous solution at 25°C. |
The lower pKa dictates the choice of bases and solvents during coupling reactions and ensures predictable phase-partitioning during industrial scale-up.
In pharmaceutical QA/QC procurement, 2-chloro-5-nitrobenzoic acid is officially designated as Mesalazine Impurity M (EP/BP). It is utilized as a critical certified reference material (CRM) in HPLC assays to validate the purity of the anti-inflammatory drug Mesalazine. Procurement of this exact CAS number is a strict regulatory requirement for system suitability testing; generic isomers like 4-chloro-3-nitrobenzoic acid possess different chromatographic retention times and cannot be substituted in pharmacopeial drug release methods .
| Evidence Dimension | Pharmacopeial Method Suitability |
| Target Compound Data | Designated as Mesalazine Impurity M (EP/BP) for regulatory HPLC tracking. |
| Comparator Or Baseline | 4-Chloro-3-nitrobenzoic acid (Non-compliant for Mesalazine QA/QC). |
| Quantified Difference | Target provides strict regulatory compliance; comparator results in failed system suitability and batch rejection. |
| Conditions | HPLC impurity profiling of Mesalazine APIs. |
Analytical laboratories must procure this exact compound to comply with European and British Pharmacopoeia standards for drug release testing.
2-Chloro-5-nitrobenzoic acid is the obligate starting material for the commercial synthesis of Butafenacil, a potent protoporphyrinogen oxidase (Protox) inhibitor herbicide. The synthesis strictly requires the 1,2,5-substitution topology to form the correct methyl 2-chloro-5-nitrobenzoate intermediate, which is subsequently elaborated into the final active ingredient. Utilizing isomers such as 2-chloro-4-nitrobenzoic acid would yield an entirely different, biologically inactive structural analog, making the 2,5-isomer non-negotiable for this specific agrochemical supply chain [1].
| Evidence Dimension | Downstream API Topology |
| Target Compound Data | Yields Butafenacil and its active herbicidal derivatives. |
| Comparator Or Baseline | Isomeric chloronitrobenzoic acids (Yield inactive topological analogs). |
| Quantified Difference | Target provides the exact spatial arrangement required for Protox inhibition; isomers fail to produce the active herbicide. |
| Conditions | Multi-step commercial agrochemical synthesis. |
Agrochemical manufacturers must secure bulk quantities of this specific isomer to maintain the efficacy and patent compliance of their commercial herbicides.
Directly downstream of its regulatory designation, 2-chloro-5-nitrobenzoic acid is procured as a Certified Reference Material (Mesalazine Impurity M). It is essential for HPLC workflows and system suitability testing to ensure the safety, purity, and pharmacopeial compliance of aminosalicylate drugs like Mesalazine .
Leveraging its specific 1,2,5-substitution pattern, this compound serves as the primary building block for synthesizing the herbicide Butafenacil. Its regiospecificity ensures the correct molecular topology required for effective protoporphyrinogen oxidase inhibition in crop protection applications [1].
Capitalizing on the para-nitro activation of the chlorine atom, the compound is utilized in microwave-assisted, regioselective amination reactions. The highly activated chlorine is displaced by aliphatic or aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives, which are valuable intermediates in fine chemical synthesis .
Utilizing its dual functionalization handles (the acidic carboxyl group and the activated chlorine), the compound is used as a precursor in medicinal chemistry to synthesize substituted phenyl oxazoles (acting as LSD1 inhibitors) and cathepsin L inhibitors, supporting advanced drug discovery pipelines .
Corrosive;Irritant;Environmental Hazard